molecular formula C16H15NO2 B12875908 6-(Dimethylamino)-3-phenyl-2-benzofuran-1(3H)-one CAS No. 57489-62-0

6-(Dimethylamino)-3-phenyl-2-benzofuran-1(3H)-one

Cat. No.: B12875908
CAS No.: 57489-62-0
M. Wt: 253.29 g/mol
InChI Key: DIWBSGJJENHTRO-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-3-phenylisobenzofuran-1(3H)-one is an organic compound with a complex structure that includes a dimethylamino group, a phenyl group, and an isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isobenzofuranone core, followed by the introduction of the dimethylamino and phenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-(Dimethylamino)-3-phenylisobenzofuran-1(3H)-one may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-3-phenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The dimethylamino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-(Dimethylamino)-3-phenylisobenzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isobenzofuranone derivatives with different substituents, such as:

  • 3-Phenylisobenzofuran-1(3H)-one
  • 6-Methylamino-3-phenylisobenzofuran-1(3H)-one
  • 6-(Diethylamino)-3-phenylisobenzofuran-1(3H)-one

Uniqueness

6-(Dimethylamino)-3-phenylisobenzofuran-1(3H)-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit different reactivity and interactions compared to its analogues.

Properties

CAS No.

57489-62-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

6-(dimethylamino)-3-phenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO2/c1-17(2)12-8-9-13-14(10-12)16(18)19-15(13)11-6-4-3-5-7-11/h3-10,15H,1-2H3

InChI Key

DIWBSGJJENHTRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(OC2=O)C3=CC=CC=C3

Origin of Product

United States

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